Product packaging for 2-(8-Bromonaphthalen-1-yl)acetic acid(Cat. No.:)

2-(8-Bromonaphthalen-1-yl)acetic acid

Cat. No.: B15065047
M. Wt: 265.10 g/mol
InChI Key: IIZNZYLUKZJHHI-UHFFFAOYSA-N
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Description

2-(8-Bromonaphthalen-1-yl)acetic acid (CAS 1261597-76-5) is a high-purity brominated naphthalene derivative designed for advanced research and development. With a molecular formula of C 12 H 9 BrO 2 and a molecular weight of 265.10 g/mol, this compound serves as a versatile building block in organic synthesis, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions to create complex, multilayer 3D chiral frameworks for materials science applications . In pharmaceutical research, naphthalene-based acetic acids are recognized for their role as key scaffolds in drug discovery . This structural motif is found in various bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, highlighting the potential of this chemotype in developing new therapeutic agents . The compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrO2 B15065047 2-(8-Bromonaphthalen-1-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

2-(8-bromonaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H9BrO2/c13-10-6-2-4-8-3-1-5-9(12(8)10)7-11(14)15/h1-6H,7H2,(H,14,15)

InChI Key

IIZNZYLUKZJHHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 2 8 Bromonaphthalen 1 Yl Acetic Acid

Retrosynthetic Analysis Approaches for the 1,8-Substitution Pattern

A retrosynthetic analysis of 2-(8-Bromonaphthalen-1-yl)acetic acid reveals two primary disconnection strategies, both aiming to simplify the target molecule into more readily available starting materials.

Strategy A: Disconnection of the C-Br Bond

This approach involves the disconnection of the carbon-bromine bond at the C8 position. This leads to the precursor, 2-(naphthalen-1-yl)acetic acid. The key challenge in the forward synthesis would then be the regioselective bromination of this precursor at the sterically hindered C8 position, also known as the peri-position. The acetic acid side chain at C1 is envisioned to act as a directing group to facilitate this selective halogenation.

Strategy B: Disconnection of the C-C Bond of the Acetic Acid Moiety

Alternatively, the carbon-carbon bond between the naphthalene (B1677914) ring and the acetic acid side chain can be disconnected. This retrosynthetic step points to an 8-bromonaphthalene derivative as the key intermediate. The subsequent forward synthesis would then require the introduction of the acetic acid or a suitable precursor moiety at the C1 position. A common method for this transformation is through the introduction of a cyanomethyl group, followed by hydrolysis. This strategy hinges on the selective functionalization of the C1 position of an 8-bromonaphthalene precursor.

These two approaches form the basis for the direct synthesis routes discussed in the following sections.

Direct Synthesis Routes from Naphthalene Derivatives

Building upon the retrosynthetic analysis, several direct synthesis routes from naphthalene derivatives have been explored. These can be broadly categorized into two main approaches: the directed bromination of a C1-substituted naphthalene and the functionalization of a C8-brominated naphthalene.

Directed Bromination of Naphthalene-1-ylacetic Acid

This route follows the logic of Strategy A from the retrosynthetic analysis, utilizing naphthalene-1-ylacetic acid as the starting material. The success of this approach is critically dependent on controlling the regioselectivity of the bromination reaction to favor the C8 position.

The electrophilic substitution of naphthalene is a well-studied area. Generally, monosubstituted naphthalenes undergo further substitution at various positions depending on the nature of the existing substituent and the reaction conditions. For a 1-substituted naphthalene, electrophilic attack is often favored at the C4 (para) and C5 (peri) positions. Achieving high selectivity for the C8 position in the presence of a C1 substituent is challenging due to steric hindrance.

However, the presence of a directing group at the C1 position can significantly influence the regiochemical outcome. For instance, palladium-catalyzed C-H halogenation has been shown to be effective for the C8-functionalization of 1-naphthaldehydes. This suggests that the carbonyl group can act as a directing group, facilitating the delivery of the halogenating agent to the peri-position. It is plausible that the carboxylic acid group of naphthalene-1-ylacetic acid, or a derivative thereof, could perform a similar directing role.

To achieve selective C8 bromination, the choice of the brominating agent and the catalytic system is crucial. Traditional bromination methods using molecular bromine often lead to a mixture of isomers. Therefore, more sophisticated methods are required.

Palladium catalysis has emerged as a powerful tool for directed C-H activation and functionalization. In the context of C8 bromination of 1-substituted naphthalenes, a catalytic system would likely involve a palladium(II) salt, such as palladium(II) acetate, and a suitable ligand. The substrate would coordinate to the palladium center through the directing group (e.g., the carboxyl group), forming a cyclometalated intermediate. This brings the C8 position in close proximity to the metal center, enabling its selective functionalization.

The choice of the bromine source is also critical. N-Bromosuccinimide (NBS) is a common and effective electrophilic brominating agent used in such transformations. The optimization of reaction parameters, including the solvent, temperature, and reaction time, would be essential to maximize the yield of the desired this compound and minimize the formation of other isomers.

Table 1: Potential Catalytic Systems and Reagents for Directed C8 Bromination

ComponentExampleRole
SubstrateNaphthalene-1-ylacetic acidStarting material with directing group
CatalystPalladium(II) acetateFacilitates C-H activation
Ligand(Optional)Modifies catalyst reactivity and selectivity
Brominating AgentN-Bromosuccinimide (NBS)Source of electrophilic bromine
SolventAcetic acid, DichloromethaneReaction medium

Functionalization of 8-Bromonaphthalene Precursors at the C1 Position

This synthetic strategy, derived from the second retrosynthetic approach, commences with a naphthalene ring already brominated at the C8 position. The primary challenge then becomes the selective introduction of the acetic acid moiety at the C1 position.

A well-established method for the introduction of an acetic acid group onto an aromatic ring is through a two-step sequence involving cyanomethylation followed by hydrolysis.

The starting material for this route could be 1,8-dibromonaphthalene (B102958), which is a known compound. The challenge lies in the selective reaction at the C1 position. A potential approach involves the conversion of one of the bromine atoms into a more reactive functional group that can then be displaced by a cyanomethyl equivalent.

Alternatively, a more direct approach would be the cyanomethylation of 8-bromonaphthalene. However, this would require the selective introduction of the cyanomethyl group at the C1 position.

A plausible synthetic sequence is as follows:

Preparation of a suitable 8-bromonaphthalene precursor: This could involve the synthesis of 8-bromo-1-methylnaphthalene.

Benzylic Bromination: The methyl group at the C1 position can be selectively brominated using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions to yield 8-bromo-1-(bromomethyl)naphthalene.

Cyanation: The resulting benzylic bromide can then be reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, to introduce the cyanomethyl group, affording 2-(8-bromonaphthalen-1-yl)acetonitrile (B6256425).

Hydrolysis: The final step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification, to yield the target compound, this compound.

Table 2: Reaction Sequence for Cyanomethylation and Hydrolysis Route

StepReactionReagents and ConditionsIntermediate/Product
1Benzylic Bromination8-bromo-1-methylnaphthalene, NBS, radical initiator (e.g., AIBN), CCl4, reflux8-bromo-1-(bromomethyl)naphthalene
2Cyanation8-bromo-1-(bromomethyl)naphthalene, NaCN or KCN, polar aprotic solvent (e.g., DMSO, DMF)2-(8-bromonaphthalen-1-yl)acetonitrile
3Hydrolysis2-(8-bromonaphthalen-1-yl)acetonitrile, H2SO4/H2O or NaOH/H2O, heat, followed by H3O+This compound

This route offers a potentially more controlled approach to the desired 1,8-substitution pattern, as it avoids the direct and often challenging regioselective bromination of a pre-functionalized naphthalene core.

Introduction of the Acetic Acid Moiety via Cyanomethylation and Subsequent Hydrolysis
Synthesis of 2-(8-Bromonaphthalen-1-yl)acetonitrile Intermediates

A primary route to this compound proceeds through the corresponding acetonitrile (B52724) intermediate. The synthesis of this key intermediate, 2-(8-Bromonaphthalen-1-yl)acetonitrile, is a multi-step process that begins with a suitable brominated methylnaphthalene precursor.

The logical starting material for this sequence is 1-bromo-8-methylnaphthalene (B1586878). Several methods exist for its preparation. One approach involves a Diels-Alder reaction between 2-methylfuran (B129897) and 3-bromobenzyne, which is generated in situ from 1,3-dibromobenzene (B47543) and a strong base like lithium diisopropylamide (LDA). elsevierpure.comacs.orgresearchgate.net The resulting epoxy-naphthalene intermediate is then deoxygenated in a two-step sequence involving reduction and acid-catalyzed dehydration to yield a mixture of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene. elsevierpure.comacs.org Direct bromination of 1-methylnaphthalene (B46632) is generally not preferred as it tends to yield 1-bromo-4-methylnaphthalene. acs.org

Once 1-bromo-8-methylnaphthalene is obtained, the next step is the selective bromination of the methyl group. This is typically achieved through a radical bromination reaction, using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄), to form 1-bromo-8-(bromomethyl)naphthalene (B3281034). nih.gov

The final step in forming the nitrile intermediate is a nucleophilic substitution reaction. The 1-bromo-8-(bromomethyl)naphthalene is treated with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction proceeds via an SN2 mechanism, displacing the benzylic bromide to yield 2-(8-bromonaphthalen-1-yl)acetonitrile.

Table 1: Synthesis of 2-(8-Bromonaphthalen-1-yl)acetonitrile This table is illustrative and based on analogous reactions.

Step Starting Material Reagents Product
Conditions and Efficiency of Nitrile Hydrolysis to Carboxylic Acids

The conversion of the nitrile group in 2-(8-bromonaphthalen-1-yl)acetonitrile to the carboxylic acid is a standard hydrolysis reaction that can be performed under either acidic or basic conditions. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated under reflux with an aqueous solution of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is then further hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com

Base-Catalyzed Hydrolysis: Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgresearchgate.net The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. This also proceeds through an amide intermediate. The final product in this case is the carboxylate salt (e.g., sodium 2-(8-bromonaphthalen-1-yl)acetate). A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the desired carboxylic acid. chemistrysteps.comlibretexts.org

The efficiency of nitrile hydrolysis is generally high, though the choice between acidic and basic conditions may depend on the presence of other functional groups in the molecule that could be sensitive to the reaction conditions. pressbooks.pub

Direct Carboxylation Approaches from Brominated Naphthyl Intermediates

Direct carboxylation methods offer a more convergent route by introducing the carboxylic acid moiety in a single step from a suitable brominated naphthalene precursor, such as 1,8-dibromonaphthalene.

One of the most established methods is the Grignard reaction. youtube.com 1,8-dibromonaphthalene can be converted into a Grignard reagent, 8-bromo-1-naphthylmagnesium bromide, by reaction with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile. The nucleophilic carbon of the Grignard reagent attacks the carbon of CO₂, forming a magnesium carboxylate salt. Subsequent acidic workup protonates the salt to yield this compound. youtube.com Challenges in forming Grignard reagents from 1,8-dihalonaphthalenes have been noted, sometimes requiring specific activation methods or conditions. reddit.comumanitoba.ca

Another modern approach is palladium-catalyzed carboxylation. mdpi.comnih.gov This method involves the reaction of an aryl halide (1,8-dibromonaphthalene) with carbon dioxide in the presence of a palladium catalyst and a suitable reductant. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by insertion of CO₂. mdpi.comnih.gov This technique can offer high functional group tolerance but requires careful optimization of the catalyst, ligands, and reaction conditions.

Oxidation of 2-(8-Bromonaphthalen-1-yl)ethanone Derivatives

An alternative synthetic pathway involves the oxidation of a corresponding methyl ketone, 1-(8-bromonaphthalen-1-yl)ethanone. This method leverages the haloform reaction, a well-established transformation for converting methyl ketones into carboxylic acids. wikipedia.orgnih.govyoutube.com

The haloform reaction is conducted in the presence of a base and a halogen (chlorine, bromine, or iodine). wikipedia.org The reaction proceeds via the exhaustive halogenation of the methyl group's alpha-hydrogens, facilitated by the base which forms an enolate. This creates a trihalomethyl group, which is a good leaving group (e.g., -CBr₃). Subsequent nucleophilic attack by hydroxide at the carbonyl carbon leads to a tetrahedral intermediate, which then collapses, cleaving the C-C bond and releasing the trihalomethyl anion (e.g., CHBr₃, bromoform) and forming the carboxylic acid. wikipedia.orgyoutube.com The acid is deprotonated by the basic media to form the carboxylate salt, which requires acidification during workup to yield the final product.

The precursor, 1-(8-bromonaphthalen-1-yl)ethanone, can be synthesized via Friedel-Crafts acylation of 1-bromonaphthalene, although regioselectivity can be an issue. Directing the acylation to the desired position might require a more elaborate synthetic strategy.

Table 2: Comparison of Synthetic Approaches

Method Key Intermediate Key Transformation Advantages
Nitrile Hydrolysis 2-(8-Bromonaphthalen-1-yl)acetonitrile Hydrolysis of -CN Well-established, generally high yields
Direct Carboxylation 1,8-Dibromonaphthalene Grignard/Pd-catalyzed carboxylation Convergent, fewer steps
Ketone Oxidation 1-(8-Bromonaphthalen-1-yl)ethanone Haloform Reaction Classic, reliable transformation

Convergent Synthesis Strategies Utilizing Cross-Coupling Reactions

Convergent syntheses build complex molecules from smaller, pre-functionalized fragments. For this compound, this involves constructing the core naphthalene system and introducing the side chain using powerful C-C bond-forming reactions.

Modular Construction of the 8-Bromonaphthalene Core through Advanced Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for constructing the 8-bromonaphthalene core in a modular fashion. nih.govnih.govlookchem.com This strategy allows for the late-stage introduction of various substituents, providing access to a library of derivatives.

A typical approach might start with 1,8-dibromonaphthalene. A selective mono-coupling reaction can be performed with an arylboronic acid. researchgate.net For instance, reacting 1,8-dibromonaphthalene with a specific arylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (like K₂CO₃ or Cs₂CO₃) can yield a 1-aryl-8-bromonaphthalene derivative. researchgate.netresearchgate.net The reactivity differences between the two bromine atoms can be exploited, or protecting groups can be used to achieve selectivity. This modularity allows the "aryl" component to be varied easily, building complexity onto the naphthalene scaffold while retaining the essential bromine handle at the 8-position for further functionalization.

Introduction of the Acetic Acid Side Chain in a Convergent Fashion

A highly convergent approach involves attaching the acetic acid moiety, or a precursor, to a pre-formed 8-bromonaphthalene core using a cross-coupling reaction. The palladium-catalyzed α-arylation of enolates is a prime example of such a strategy. organic-chemistry.orgnih.govnih.gov

In this method, an 8-bromonaphthalene derivative (like 1-aryl-8-bromonaphthalene or even 1,8-dibromonaphthalene itself) can be coupled directly with an enolate derived from an acetic acid derivative. For example, reacting 1,8-dibromonaphthalene with the enolate of tert-butyl acetate, in the presence of a suitable palladium catalyst and ligand system, could selectively form the C-C bond at one of the brominated positions. This would yield tert-butyl 2-(8-bromonaphthalen-1-yl)acetate. The tert-butyl ester serves as a protecting group for the carboxylic acid and can be easily removed by acid-catalyzed hydrolysis to give the final product. This approach is highly efficient as it forms the key C-C bond of the side chain in a single, powerful step. researchgate.net

Table 3: Cross-Coupling Strategies

Strategy Coupling Partners Reaction Type Key Feature
Core Construction 1,8-Dibromonaphthalene + Arylboronic acid Suzuki-Miyaura Coupling Modular assembly of the naphthalene core
Side Chain Introduction 8-Bromonaphthalene derivative + Acetate enolate Pd-catalyzed α-Arylation Convergent attachment of the acetic acid side chain

Sustainable Synthesis and Green Chemistry Considerations in Production

The production of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry, which aims to minimize environmental impact by designing safer and more efficient chemical processes. While specific research on sustainable methodologies for this particular compound is not extensively detailed in publicly available literature, established green chemistry principles can be applied to its hypothetical production pathways. These considerations focus on reducing hazardous substances, improving atom economy, and utilizing renewable resources and energy-efficient conditions.

Key areas for implementing green chemistry in the synthesis of this compound and related naphthalene derivatives include the use of eco-friendly solvents, alternative catalysts, and innovative reaction conditions that reduce waste and energy consumption.

Green Solvents and Reaction Media

Traditional organic syntheses often rely on volatile and toxic organic solvents. A primary goal in green chemistry is to replace these with more benign alternatives. patsnap.com For reactions involving naphthalene-based structures, several greener solvents have been explored.

Water: Possessing unique physicochemical properties, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com Hydrothermal conditions, using just water at elevated temperatures, have been successfully employed for the quantitative synthesis of naphthalene bisimides without the need for toxic solvents or catalysts. rsc.org

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, offer benefits such as low volatility and high thermal stability. They can act as both the solvent and the catalyst. rsc.org For instance, the Brønsted acidic ionic liquid [HNMP]+HSO4− has been used for the efficient synthesis of 2-phenylnaphthalenes. rsc.org Aqueous solutions of ILs have also been shown to be highly effective for reactions like the bromination of naphthalene, achieving high yield and selectivity. ethernet.edu.et

Glacial Acetic Acid: As a biodegradable and low-toxicity solvent, glacial acetic acid is considered a greener alternative in various organic syntheses, including esterifications and oxidations. patsnap.commt.com It can serve as a versatile medium for developing environmentally friendly synthesis pathways. patsnap.comresearchgate.net

Alternative Catalysts and Synthesis Methods

The choice of catalyst is critical for developing sustainable chemical processes. Green catalytic methods focus on using non-toxic, recyclable catalysts that can operate under mild conditions.

Heterogeneous Catalysts: Catalysts like SiO2–ZnCl2 have been used for efficient one-pot, three-component condensation reactions under solvent-free conditions to produce amidochloroalkylnaphthols, demonstrating a reusable and environmentally friendly option. researchgate.net

Catalytic C-H Functionalization: Late-stage functionalization strategies, such as the catalytic α-C-H bromination of aryl acetic acids, can provide more direct and atom-economical routes to desired products. researchgate.netbohrium.com These methods can reduce the number of synthetic steps, thereby minimizing waste.

Solvent-Free and Mechanochemical Methods: Techniques like twin-screw extrusion and "beat and heat" methods are being used for the solventless synthesis of commodity chemicals like perylene (B46583) diimides. researchgate.net These mechanochemical approaches often reduce or eliminate the need for solvents, leading to a significant reduction in waste and improved efficiency. researchgate.net Similarly, one-pot reactions catalyzed by chloroacetic acid under solvent-free conditions have been developed for synthesizing 1-amidoalkyl-2-naphthols. researchgate.net

The following table summarizes potential green chemistry strategies applicable to the synthesis of naphthalene-based acetic acids.

Green StrategyExample ApproachPotential BenefitsRelevant Compounds
Eco-Friendly Solvents Use of water, ionic liquids, or glacial acetic acid as the reaction medium. patsnap.comrsc.orgethernet.edu.etReduced toxicity, lower environmental pollution, potential for catalyst recycling. mdpi.comNaphthalene bisimides, 1,4-dibromo-naphthalene, 2-phenylnaphthalenes. rsc.orgrsc.orgethernet.edu.et
Recyclable Catalysts Employing heterogeneous catalysts (e.g., SiO2–ZnCl2) or recyclable ionic liquids (e.g., [HNMP]+HSO4−). rsc.orgresearchgate.netCatalyst can be recovered and reused, reducing waste and cost.2-phenylnaphthalenes, amidochloroalkylnaphthols. rsc.orgresearchgate.net
Solvent-Free Reactions Utilizing mechanochemical methods like twin-screw extrusion or conducting reactions under neat (solventless) conditions. researchgate.netresearchgate.netElimination of solvent waste, reduced energy consumption, increased process efficiency.Perylene diimides, 1-amidoalkyl-2-naphthols. researchgate.netresearchgate.net
Atom Economy Designing one-pot, multi-component reactions or employing late-stage C-H functionalization. researchgate.netresearchgate.netFewer synthetic steps, higher resource efficiency, and minimization of by-products.Aryl acetic acids, amidochloroalkylnaphthols. researchgate.netresearchgate.net

By integrating these principles, the synthesis of this compound could be designed to be more sustainable, aligning with the broader goals of modern chemistry to reduce its environmental footprint. dartmouth.edumdpi.com

Chemical Reactivity and Derivatization of 2 8 Bromonaphthalen 1 Yl Acetic Acid

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond in 2-(8-Bromonaphthalen-1-yl)acetic acid is a prime site for modification through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. nih.gov

Palladium catalysts are highly effective in activating the C-Br bond, enabling a wide array of coupling partners to be introduced at the 8-position of the naphthalene (B1677914) core. nih.gov These transformations are central to diversifying the structure of this compound and synthesizing a library of derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. This reaction is particularly valuable for the arylation and alkylation of this compound. nih.govyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions as Versatile Tools

Suzuki-Miyaura Coupling for Arylation and Alkylation
Mechanistic Insights into Transmetalation and Regioselectivity

The catalytic cycle of the Suzuki-Miyaura coupling generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of this compound, the oxidative addition of the palladium(0) catalyst to the C-Br bond forms a palladium(II) intermediate.

Regioselectivity becomes a critical consideration when multiple reactive sites are present in a molecule. In the case of di- or poly-halogenated naphthalenes, the relative reactivity of the different C-X bonds towards oxidative addition determines the site of coupling. Generally, the oxidative addition rate follows the order C-I > C-Br > C-Cl. For substrates with identical halogens, electronic and steric factors govern the regioselectivity. Electron-withdrawing groups tend to increase the rate of oxidative addition, while sterically hindered positions react more slowly. rsc.orgresearchgate.net For 1,8-disubstituted naphthalenes, the peri-interaction between the substituents can influence the reactivity of the C-Br bond.

Substrate Scope and Functional Group Tolerance

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and excellent functional group tolerance. nih.govnih.gov A wide variety of aryl, heteroaryl, and alkyl boronic acids and their derivatives can be coupled with this compound. researchgate.netresearchgate.netnih.gov The reaction is compatible with numerous functional groups, including esters, ketones, nitriles, and even unprotected anilines, which is a significant advantage for the synthesis of complex molecules. rsc.org

The table below illustrates the versatility of the Suzuki-Miyaura coupling with various boronic acids and esters.

Boronic Acid/Ester Coupling PartnerExpected Product TypeKey Features
Arylboronic acidsBiaryl acetic acidsElectron-donating or -withdrawing groups on the aryl ring are generally well-tolerated. researchgate.net
Heteroarylboronic acidsHeteroaryl-naphthalene acetic acidsAllows for the introduction of various heterocyclic motifs. rsc.org
Alkenylboronic acidsAlkenyl-naphthalene acetic acidsProvides access to styrenyl-type derivatives. nih.gov
Alkylboronic esters (e.g., pinacol (B44631) esters)Alkyl-naphthalene acetic acidsEnables the formation of C(sp²)-C(sp³) bonds, though can be more challenging. core.ac.uk

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the reaction of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a direct method for the olefination of this compound, introducing vinyl groups at the 8-position. rug.nl

Heck Reactions for Olefination
Catalytic Cycles and Ligand Effects in Heck Transformations

The generally accepted catalytic cycle for the Heck reaction begins with the oxidative addition of the aryl bromide to a palladium(0) species, similar to the Suzuki-Miyaura coupling. wikipedia.orgmdpi.com The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the olefinated product and a hydridopalladium(II) species. The palladium(0) catalyst is then regenerated by reductive elimination of H-X with the aid of a base. wikipedia.org

Ligands play a crucial role in the Heck reaction, influencing the catalyst's stability, activity, and selectivity. nih.gov Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) and tri-tert-butylphosphine, are commonly employed. acs.org The steric and electronic properties of the ligand can affect the rate of oxidative addition and reductive elimination. liverpool.ac.uk For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition step. acs.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often conferring greater thermal stability to the catalyst. nih.gov The choice of ligand can also impact the regioselectivity of the alkene insertion. liverpool.ac.uk

The table below summarizes the key steps in the Heck reaction catalytic cycle.

StepDescriptionKey Intermediates
Oxidative AdditionInsertion of Pd(0) into the aryl-bromide bond. wikipedia.orgArylpalladium(II) halide
Alkene CoordinationBinding of the alkene to the arylpalladium(II) complex. wikipedia.orgπ-alkene complex
Migratory InsertionInsertion of the alkene into the aryl-palladium bond. wikipedia.orgAlkylpalladium(II) complex
β-Hydride EliminationFormation of the product and a hydridopalladium(II) species. wikipedia.orgAlkene product, HPd(II)X
Catalyst RegenerationReductive elimination of HX with a base to regenerate Pd(0). wikipedia.orgPd(0) catalyst
Stereoselectivity and Regioselectivity in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds at the naphthalene core of this compound is heavily influenced by the steric hindrance and electronic effects imposed by the peri-substituents. The bulky bromine atom and the acetic acid side chain at the 1- and 8-positions create a sterically crowded environment that can direct incoming reagents to specific positions and control the orientation of newly formed bonds.

In transition metal-catalyzed cross-coupling reactions, the regioselectivity is primarily determined by the position of the bromine atom. The carbon-bromine bond at C-8 is the reactive site for transformations like Suzuki, Stille, and Sonogashira couplings. However, the success and efficiency of these reactions can be hampered by the steric bulk of the adjacent acetic acid group, which may hinder the approach of the catalyst and the coupling partner.

For instance, in the Stille coupling of 1,8-dibromonaphthalene (B102958) with organostannanes, the reaction conditions can be optimized to achieve selective mono- or di-substitution. The introduction of the first substituent is generally less hindered, but the second substitution requires more forcing conditions due to the increased steric strain. acs.orgnih.gov This principle suggests that the reactivity of the C-Br bond in this compound will be similarly influenced by the peri-acetic acid group.

Furthermore, the inherent chirality that can arise from restricted rotation (atropisomerism) in highly substituted naphthalenes is a key consideration. The introduction of a bulky group via C-C bond formation at the 8-position can create a significant energy barrier to rotation around the C1-C(acetic acid) bond, potentially leading to the formation of stable, separable atropisomers. The stereoselectivity of such reactions would be dependent on the nature of the catalyst, the reagents, and the reaction conditions, aiming to favor the formation of one atropisomer over the other.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Negishi)

Beyond the well-known Suzuki and Stille reactions, other transition metal-catalyzed couplings are pivotal for the derivatization of aryl halides like this compound.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a powerful tool for introducing alkynyl moieties. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For this compound, a Sonogashira coupling would be expected to occur at the C-Br bond, yielding 2-(8-(alkynyl)naphthalen-1-yl)acetic acid derivatives. The reaction conditions, such as the choice of palladium ligand, base, and solvent, would be critical to overcome the steric hindrance from the peri-substituent and achieve good yields. While specific examples on this exact substrate are not prevalent in the literature, studies on similar systems, such as the Sonogashira coupling of 8-bromoguanosine, demonstrate the feasibility of this reaction on sterically demanding substrates. nih.gov

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The reaction of this compound with an organozinc reagent under Negishi conditions would lead to the introduction of an alkyl, aryl, or vinyl group at the 8-position. The preparation of the organozinc reagent and the choice of catalyst are crucial for the success of this transformation, especially given the potential for steric hindrance. researchgate.net

Coupling ReactionReagentsCatalyst SystemExpected Product
Sonogashira Terminal Alkyne (R-C≡CH)Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N)2-(8-(Alkynyl)naphthalen-1-yl)acetic acid
Negishi Organozinc (R-ZnX)Pd or Ni catalyst (e.g., Pd(PPh₃)₄)2-(8-(Alkyl/Aryl/Vinyl)naphthalen-1-yl)acetic acid

Nucleophilic Aromatic Substitution Reactions on the Brominated Naphthalene Ring

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging and requires either strong activation by electron-withdrawing groups or harsh reaction conditions. libretexts.orgnih.govyoutube.com In the case of this compound, the naphthalene ring is not strongly activated towards nucleophilic attack. The acetic acid group is weakly electron-withdrawing, which is unlikely to be sufficient to facilitate a classical addition-elimination SNA mechanism under mild conditions.

However, transition metal-catalyzed nucleophilic substitution reactions could provide a viable pathway. For instance, copper-catalyzed amination or alkoxylation reactions (Buchwald-Hartwig or Ullmann type reactions) could potentially be employed to replace the bromine atom with nitrogen or oxygen nucleophiles. The steric hindrance at the peri-position would again be a major challenge to overcome, likely requiring carefully selected ligands and reaction conditions to facilitate the catalytic cycle.

Reductive Debromination Strategies

Reductive debromination offers a method to replace the bromine atom with a hydrogen atom, yielding 2-(naphthalen-1-yl)acetic acid. This can be a useful transformation for removing the halogen after it has served its purpose as a handle for other functionalization, or for the synthesis of the debrominated parent compound.

Several methods can be employed for this purpose:

Catalytic Hydrogenation: This method involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas, or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or phosphinic acid. This is a common and effective method for the reduction of aryl halides. A process for the selective monodebromination of 1,6-dibromo-2-hydroxynaphthalene in the presence of a tungsten carbide catalyst and a hydrogen source has been reported, highlighting the potential for regioselective debromination in polyhalogenated naphthalenes. google.com

Metal-Mediated Reduction: Active metals such as zinc, tin, or sodium in the presence of an acid or an alcohol can be used to effect the reduction of the C-Br bond.

Hydride Reagents: While less common for aryl halides, strong hydride reagents might achieve the reduction, though the risk of reducing the carboxylic acid group would need to be considered and potentially mitigated through protection.

The choice of method would depend on the desired selectivity and the compatibility with the acetic acid functionality.

Reactions Involving the Acetic Acid Moiety

The acetic acid group in this compound is a versatile functional handle that can undergo a variety of transformations.

Esterification and Amidation Reactions for Functional Group Interconversion

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For sterically hindered carboxylic acids, such as might be the case for this compound due to the peri-bromo substituent, direct acid-catalyzed esterification might be slow. In such cases, activation of the carboxylic acid is often necessary. This can be achieved by converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol. Alternatively, a wide range of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to facilitate the reaction under milder conditions. rug.nlnih.govgoogle.com The esterification of naphthalene dicarboxylic acids has been shown to be challenging, often resulting in low yields with conventional methods, but can be improved by the addition of certain substituted naphthalenes to the reaction mixture. google.com

Amidation: Similarly, amides can be prepared by reacting the carboxylic acid with an amine. google.comtaylorfrancis.com As with esterification, direct condensation of the acid and amine is often difficult and requires high temperatures. More commonly, the carboxylic acid is activated first, either by conversion to an acid chloride or by using a peptide coupling reagent. The synthesis of sterically hindered amides can be particularly challenging, often requiring specialized reagents to achieve good yields. organic-chemistry.orgchimia.ch

ReactionReagentsConditionsProduct
Esterification R'-OHAcid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC)2-(8-Bromonaphthalen-1-yl)acetate ester
Amidation R'R''NHCoupling agent (e.g., EDC, HATU)2-(8-Bromonaphthalen-1-yl)acetamide

Decarboxylative Functionalization Pathways

Decarboxylative functionalization has emerged as a powerful strategy in organic synthesis, where a carboxylic acid is used as a surrogate for an organometallic reagent. nih.govnih.govwikipedia.org In these reactions, the carboxyl group is extruded as carbon dioxide, and a new bond is formed at its position.

For this compound, a decarboxylative cross-coupling reaction could potentially lead to the formation of a new C-C or C-heteroatom bond at the methylene (B1212753) carbon of the acetic acid moiety. These reactions are often catalyzed by transition metals like palladium, copper, or silver, and may proceed via radical intermediates. For example, a palladium-catalyzed decarboxylative coupling with an aryl halide could, in principle, yield an 8-bromo-1-(diarylmethyl)naphthalene derivative. The feasibility and outcome of such reactions would be highly dependent on the specific catalytic system and the reaction conditions, as the C-Br bond could also be a site of reactivity. acs.org

Intramolecular Cyclization Reactions Leading to Fused Ring Systems

The peri-substitution pattern of this compound makes it an ideal precursor for intramolecular cyclization reactions to form fused ring systems. The proximity of the bromine atom and the acetic acid side chain allows for the formation of a new ring fused to the naphthalene core. These cyclization reactions are valuable for the synthesis of polycyclic aromatic hydrocarbons and other complex heterocyclic structures.

One common strategy for such cyclizations is through the formation of an acyl radical or a related reactive intermediate from the carboxylic acid, which can then undergo an intramolecular cyclization onto the adjacent aromatic ring. The bromine atom can either be a site for a subsequent reaction or be displaced in the cyclization process, depending on the reaction conditions.

For example, under conditions that promote the formation of an acylium ion or a related electrophilic species from the acetic acid moiety, an intramolecular Friedel-Crafts-type acylation could occur, leading to the formation of a six-membered ring.

The following table illustrates a hypothetical intramolecular cyclization of a derivative of this compound.

Reactant Reaction Type Potential Reagents Product Synthetic Utility
2-(8-Bromonaphthalen-1-yl)acetyl chlorideIntramolecular Friedel-Crafts AcylationLewis Acid (e.g., AlCl₃)A new ketone with a fused ring systemSynthesis of polycyclic aromatic ketones.

The synthesis of fused ring systems is a significant area of organic chemistry, and peri-substituted naphthalenes are valuable starting materials for this purpose. mdpi.comresearchgate.net The ability to construct complex molecular architectures from relatively simple precursors is a testament to the utility of these intramolecular reactions. mdpi.com

Dual Functional Group Transformations and Cascade Reactions

The presence of two distinct functional groups in this compound allows for the design of dual functional group transformations and cascade reactions. A cascade reaction is a process involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step, all occurring in a single pot. 20.210.105

For this compound, a cascade reaction could be initiated at one functional group, leading to an intermediate that then reacts via the second functional group. For example, a reaction at the carboxylic acid could be followed by a transformation involving the bromine atom, or vice versa.

A potential cascade reaction could involve an initial decarboxylation to form a reactive intermediate, which then undergoes an intramolecular reaction involving the bromine atom. Alternatively, a cross-coupling reaction at the C-Br bond could introduce a new substituent, which then participates in a reaction with the nearby acetic acid group.

The development of such cascade reactions is highly desirable in organic synthesis as it can significantly increase efficiency by reducing the number of separate reaction and purification steps. While specific cascade reactions involving this compound are not extensively documented, the principles of cascade reaction design suggest that this molecule would be a promising substrate for such investigations.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of "2-(8-Bromonaphthalen-1-yl)acetic acid" is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The naphthalene (B1677914) ring protons will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The presence of the bromine atom at the C8 position and the acetic acid group at the C1 position significantly influences the chemical shifts of the neighboring protons due to electronic and steric effects.

The methylene (B1212753) protons (-CH₂-) of the acetic acid group are expected to appear as a singlet further downfield, likely in the range of δ 3.5-4.5 ppm, due to the deshielding effect of the adjacent carboxylic acid and the naphthalene ring. The carboxylic acid proton (-COOH) is anticipated to be a broad singlet at a much lower field, typically above δ 10 ppm, and its position can be sensitive to solvent and concentration.

The coupling patterns (splitting of signals) of the naphthalenic protons will provide valuable information about their connectivity. Protons on adjacent carbons will exhibit spin-spin coupling, leading to doublets, triplets, or more complex multiplets, with the magnitude of the coupling constant (J-value) indicating the spatial relationship between the coupled protons.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Naphthalene H7.0 - 8.5Multiplets-
-CH₂-3.5 - 4.5Singlet-
-COOH> 10.0Broad Singlet-

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal. The carbon atoms of the naphthalene ring are expected to resonate in the aromatic region, typically between δ 120 and 140 ppm.

The chemical shifts of the naphthalenic carbons will be influenced by the substituents. The carbon atom bearing the bromine (C8) will be shifted due to the heavy atom effect, while the carbon attached to the acetic acid group (C1) will also show a characteristic shift. The quaternary carbons of the naphthalene ring will generally have lower intensities compared to the protonated carbons.

The carbonyl carbon (-C=O) of the carboxylic acid group is expected to appear significantly downfield, typically in the range of δ 170-180 ppm. The methylene carbon (-CH₂-) of the acetic acid group will likely resonate in the range of δ 30-50 ppm.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Naphthalene C120 - 140
-CH₂-30 - 50
-C=O170 - 180

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the correlation between coupled protons, helping to trace the connectivity within the naphthalene ring system. slideshare.netcreative-biostructure.comnews-medical.netwikipedia.orgyoutube.com An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). slideshare.netcreative-biostructure.comnews-medical.netwikipedia.orgyoutube.com

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.orgnanalysis.comfiveable.melibretexts.orgcolumbia.edu A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. libretexts.orgfiveable.melibretexts.org This would confirm the presence of the -CH₂- group in the acetic acid side chain.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of "this compound" is expected to show several characteristic absorption bands:

O-H Stretch : A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. libretexts.orgopenstax.orgmit.eduechemi.comorgchemboulder.com The broadness is due to hydrogen bonding between the carboxylic acid molecules. mit.eduorgchemboulder.com

C=O Stretch : A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹ for the carbonyl (C=O) stretching vibration of the carboxylic acid. libretexts.orgopenstax.orgmit.eduorgchemboulder.com

C-O Stretch : A medium intensity band for the C-O stretching vibration of the carboxylic acid is expected in the region of 1320-1210 cm⁻¹. mit.eduorgchemboulder.com

Aromatic C-H Stretch : Absorption bands for the aromatic C-H stretching vibrations of the naphthalene ring are expected just above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretch : Multiple bands of variable intensity are anticipated in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the naphthalene ring. vscht.cz

Predicted IR Absorption Bands:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Carboxylic Acid O-H3300 - 2500Strong, Broad
Carbonyl C=O1760 - 1690Strong
Carboxylic Acid C-O1320 - 1210Medium
Aromatic C-H> 3000Medium
Aromatic C=C1600 - 1450Variable

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. orgchemboulder.comwikipedia.orgjove.comwhitman.educhemguide.co.uk

The molecular formula of "this compound" is C₁₂H₉BrO₂. The nominal molecular weight would be calculated as follows: (12 x 12) + (9 x 1) + 79 + (2 x 16) = 144 + 9 + 79 + 32 = 264 g/mol .

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the molecule and provides valuable structural information. orgchemboulder.comwikipedia.orgjove.comwhitman.educhemguide.co.uk

Likely fragmentation pathways for "this compound" could include:

Loss of the carboxylic acid group (-COOH), resulting in a fragment with a mass of (M - 45).

Loss of a bromine atom, resulting in a fragment with a mass of (M - 79) or (M - 81), depending on the isotope.

Cleavage of the bond between the naphthalene ring and the acetic acid side chain.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of ions with very high accuracy (typically to four or more decimal places). libretexts.orgacs.orgresearchgate.netuni-jena.delibretexts.org This precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. libretexts.orgacs.orgresearchgate.netuni-jena.delibretexts.org For "this compound", HRMS would be able to confirm the molecular formula C₁₂H₉BrO₂ by providing a highly accurate mass measurement that distinguishes it from other possible formulas with the same nominal mass.

Calculated Exact Mass:

IsotopeExact Mass (amu)
¹²C12.000000
¹H1.007825
⁷⁹Br78.918337
¹⁶O15.994915

The theoretical exact mass for the most abundant isotopologue (C₁₂H₉⁷⁹BrO₂) would be: (12 * 12.000000) + (9 * 1.007825) + 78.918337 + (2 * 15.994915) = 263.983692 amu

This precise mass measurement from HRMS provides definitive evidence for the elemental composition of the compound.

Tandem Mass Spectrometry for Structural Confirmation

No specific research data on the tandem mass spectrometry of this compound, including detailed fragmentation patterns or mass spectral data tables, could be located.

X-ray Crystallography for Definitive Solid-State Structure Determination

No published studies detailing the X-ray crystallographic analysis of this compound were found. Consequently, data tables for its crystal system, space group, unit-cell dimensions, and other atomic parameters are not available.

Computational and Theoretical Investigations of 2 8 Bromonaphthalen 1 Yl Acetic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For a novel compound like 2-(8-Bromonaphthalen-1-yl)acetic acid, DFT calculations would be invaluable in predicting its fundamental chemical properties and reactivity.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reaction intermediates and, crucially, the transition state structures and their associated activation energies. For this compound, DFT could be employed to study various reactions, such as cyclization reactions involving the bromine and carboxylic acid moieties, or its participation in condensation reactions. By calculating the energy barriers for different potential pathways, the most likely reaction mechanism can be determined.

A hypothetical reaction coordinate diagram for a potential intramolecular cyclization is presented below. The energies would be calculated using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

Structure Description Relative Energy (kcal/mol)
ReactantThis compound0
Transition State 1C-Br bond cleavageValue to be calculated
IntermediateNaphthyl carbocationValue to be calculated
Transition State 2Ring closureValue to be calculated
ProductCyclized lactoneValue to be calculated

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which is vital for the characterization of new molecules. For this compound, these predictions would aid in the interpretation of experimental spectra.

NMR Spectroscopy: DFT can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can confirm the proposed structure.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., C=O stretch of the carboxylic acid, C-Br stretch) can be calculated. This helps in assigning the peaks in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insights into the compound's photophysical properties.

A table of predicted vs. hypothetical experimental spectroscopic data is shown below:

Parameter Predicted Value (DFT) Hypothetical Experimental Value
¹H NMR (δ, ppm)Calculated shiftsObserved shifts
¹³C NMR (δ, ppm)Calculated shiftsObserved shifts
IR (ν, cm⁻¹) C=OCalculated frequencyObserved frequency
UV-Vis (λmax, nm)Calculated wavelengthObserved wavelength

Analysis of Electronic Properties and Charge Distribution

Understanding the electronic properties of a molecule is key to predicting its reactivity. DFT calculations can provide a wealth of information in this area.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule, including atomic charges and bond orders.

Electronic Property Calculated Value
HOMO Energy (eV)Value to be calculated
LUMO Energy (eV)Value to be calculated
HOMO-LUMO Gap (eV)Value to be calculated
Dipole Moment (Debye)Value to be calculated

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations would be particularly useful for understanding its dynamic behavior and how it interacts with its environment. By simulating the molecule's behavior over time, the most stable conformations can be identified, and the flexibility of different parts of the molecule can be assessed. Furthermore, MD simulations can be used to study how molecules of this compound interact with each other in the solid state or in solution. This can provide insights into crystal packing, solubility, and aggregation behavior.

Theoretical Studies on Reaction Pathways and Selectivity

Building upon the insights from DFT calculations of reaction mechanisms, more extensive theoretical studies can be performed to understand the factors that control reaction pathways and selectivity. For this compound, this could involve investigating how changes in reaction conditions (e.g., solvent, temperature, catalyst) affect the outcome of a reaction. For example, theoretical studies could explore the competition between intramolecular and intermolecular reactions, or the regioselectivity of reactions at different positions on the naphthalene (B1677914) ring. These studies are crucial for designing synthetic routes that efficiently produce the desired products.

Advanced Research Applications and Future Directions

Role as a Key Synthetic Building Block for Complex Organic Architectures

The strategic placement of reactive sites on the naphthalene (B1677914) scaffold makes 2-(8-Bromonaphthalen-1-yl)acetic acid a valuable precursor in the synthesis of intricate organic structures. The bromine atom and the acetic acid side chain offer orthogonal handles for sequential chemical transformations, allowing for the controlled elaboration of the molecule.

Precursor in the Synthesis of Naphthalene-Containing Natural Product Analogues

Naphthalene moieties are present in a variety of natural products with diverse biological activities. The structural framework of this compound can be envisioned as a key fragment for the synthesis of analogues of these natural products. For instance, the naphthalene core is a feature of certain anticancer agents and plant growth regulators. ijpsjournal.comnih.govkujnsr.comresearchgate.net The bromine atom can be functionalized through cross-coupling reactions to introduce complex side chains, while the acetic acid group can be converted into other functionalities or used to link the naphthalene unit to other molecular fragments. This approach allows for the systematic modification of the natural product structure to explore structure-activity relationships and develop new therapeutic agents. rsc.org

Scaffold for the Development of Novel Organic Materials

The rigid and planar nature of the naphthalene ring system is a desirable feature in the design of organic materials with specific electronic and photophysical properties. oled-intermediates.com Naphthalene derivatives are utilized in the construction of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. nih.gov The bromine atom on the this compound scaffold can serve as a site for polymerization or for the attachment of other functional units, leading to the formation of novel conjugated polymers or dendrimers. The acetic acid group can be used to tune the solubility and processing characteristics of the resulting materials or to anchor them to surfaces. The close proximity of the substituents in the peri-positions can lead to unique intramolecular interactions that influence the material's properties. wikipedia.orgst-andrews.ac.uk

Rational Design of New Derivatization Strategies Based on Computational Insights

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, thereby guiding the rational design of new synthetic strategies. nih.gov Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of this compound, predict its reactivity towards various reagents, and model the properties of its derivatives.

For example, computational studies can help in:

Predicting Reaction Outcomes: By modeling reaction pathways and transition states, it is possible to predict the most likely products of a given reaction and to optimize reaction conditions.

Designing Molecules with Tailored Properties: Computational screening of virtual libraries of derivatives can identify candidates with desired electronic, optical, or biological properties before their synthesis is attempted in the laboratory.

Understanding Intramolecular Interactions: The unique steric and electronic environment arising from the peri-substitution can be investigated through computational analysis, providing insights into the compound's conformation and reactivity. wikipedia.orgst-andrews.ac.uk

These computational insights can accelerate the discovery of new derivatives of this compound with valuable applications.

Interdisciplinary Research Opportunities in Medicinal Chemistry and Materials Science

The versatile nature of the this compound scaffold creates opportunities for interdisciplinary research spanning medicinal chemistry and materials science. ijpsjournal.comoled-intermediates.com

In medicinal chemistry , the naphthalene core is a recognized pharmacophore found in numerous approved drugs, including anti-inflammatory agents and hormone modulators. nih.govekb.eg The derivatization of this compound could lead to the discovery of new drug candidates with a wide range of therapeutic applications, such as anticancer and antimicrobial agents. ijpsjournal.comrsc.org The acetic acid moiety, in particular, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

In materials science , the same molecular framework can be adapted to create novel organic semiconductors, liquid crystals, and fluorescent probes. oled-intermediates.comnih.gov The ability to tune the electronic properties through substitution on the naphthalene ring, combined with the processing advantages offered by the acetic acid group, makes this an attractive platform for the development of advanced materials.

The synergy between these two fields can be exploited, for example, in the development of drug delivery systems where a naphthalene-based material is used to carry a naphthalene-based drug, or in the creation of biocompatible sensors.

Development of Asymmetric Synthetic Routes for Chiral Analogues

The introduction of chirality into naphthalene-based molecules can have a profound impact on their biological activity and material properties. Atropisomers, which are stereoisomers arising from hindered rotation around a single bond, are a common feature in chiral naphthalene derivatives. acs.orgresearchgate.netresearchgate.net The development of asymmetric synthetic routes to chiral analogues of this compound is a significant area for future research.

Potential strategies for achieving this include:

Chiral Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions used to synthesize or derivatize the molecule. acs.orgresearchgate.netresearchgate.net

Resolution of Racemates: The separation of a racemic mixture of chiral analogues into its constituent enantiomers.

Use of Chiral Starting Materials: Employing enantiomerically pure starting materials to build the chiral naphthalene scaffold.

The synthesis of enantiomerically pure analogues of this compound would allow for the investigation of their stereospecific interactions with biological targets and their application in chiral materials science, such as in the development of chiroptical sensors or asymmetric catalysts. acs.org

Q & A

Q. How does bromine substitution compare to other halogens in modifying reactivity?

  • Methodology : Comparative XRD and Hammett studies show bromine’s stronger electron-withdrawing effect vs. chlorine. In Ullmann couplings, bromine’s higher atomic polarizability enhances oxidative addition to palladium catalysts. Reactivity trends: Br > Cl > F .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.